molecular formula C9H5Br2FO2 B13726641 (E)-3-(2,4-dibromo-5-fluorophenyl)prop-2-enoic acid

(E)-3-(2,4-dibromo-5-fluorophenyl)prop-2-enoic acid

Cat. No.: B13726641
M. Wt: 323.94 g/mol
InChI Key: DWHZMRWCHAZOFY-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,4-dibromo-5-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-dibromo-5-fluorophenyl)prop-2-enoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a propenoic acid group. One common method involves the use of 2,4-dibromo-5-fluorobenzene as a starting material, which undergoes a Heck reaction with acrylic acid to form the desired product. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-dibromo-5-fluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(2,4-dibromo-5-fluorophenyl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-dibromo-5-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The propenoic acid moiety may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate

Uniqueness

(E)-3-(2,4-dibromo-5-fluorophenyl)prop-2-enoic acid is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and overall properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

(E)-3-(2,4-dibromo-5-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-4-7(11)8(12)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+

InChI Key

DWHZMRWCHAZOFY-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)Br)Br)/C=C/C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)C=CC(=O)O

Origin of Product

United States

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